![molecular formula C7H6N2O3S B3060551 (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid CAS No. 52207-64-4](/img/structure/B3060551.png)
(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid
Overview
Description
The compound “(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid” is a complex organic molecule. It contains functional groups such as a thiazole ring, an amino group, a carboxylic acid group, and an alpha-beta unsaturated ketone .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, amino group, carboxylic acid group, and alpha-beta unsaturated ketone would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in reactions involving nucleophilic substitution, while the alpha-beta unsaturated ketone could undergo addition reactions .Scientific Research Applications
Synthesis of Metal Complexes
This compound has been used in the synthesis of metal complexes with Co (II), Ni (II), Cu (II), Zn (II), and Bi (III) ions . The structural aspects of these complexes were studied using FTIR, UV-Visible, and 1H-NMR spectroscopy .
Antibacterial Activity
The ligand and its metal complexes have shown significant antibacterial activity . This suggests potential applications in the development of new antibacterial agents.
Antifungal Activity
Although the antifungal activity of the complexes was found to be non-significant , further research could potentially enhance this property and find applications in antifungal treatments.
Pharmaceutical Testing
The compound is used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical research and development.
Synthesis of Thiazole Derivatives
Thiazole derivatives have a wide range of applications in different fields such as agrochemicals, industrial, and photographic sensitizers . This compound can be used in the synthesis of such derivatives.
Biological Activities Studies
Several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems have been synthesized using this compound . These scaffolds are then studied for their biological activities.
Antitumor and Cytotoxic Activity
Thiazole derivatives, which can be synthesized using this compound, have shown antitumor and cytotoxic activity . This suggests potential applications in cancer treatment.
Chemical Research
The compound is used in chemical research, particularly in the study of azole heterocycles . It can be used to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Mechanism of Action
Target of Action
The primary target of (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid, also known as 3-(Thiazol-2-ylcarbamoyl)-acrylic acid, is the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid production.
Mode of Action
The compound exerts its effects by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding prevents the final step in gastric acid production, leading to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding of the compound to the enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The compound’s action affects the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, it suppresses the production of gastric acid, which can lead to the healing of tissue damage caused by gastric acid .
Pharmacokinetics
The compound’smolecular weight is 198.2 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the suppression of gastric acid secretion . This can promote the healing of tissue damage caused by gastric acid and manage conditions such as gastroesophageal reflux disease (GERD) and pathological hypersecretory conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h1-4H,(H,11,12)(H,8,9,10)/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHHOCIQPDUBSP-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)NC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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